ethyl 3-[(2-fluorophenyl)carbamoyl]-1H-pyrazole-1-carboxylate
Description
Ethyl 3-[(2-fluorophenyl)carbamoyl]-1H-pyrazole-1-carboxylate is a pyrazole-based compound featuring a carbamoyl group at position 3 of the pyrazole ring, substituted with an ortho-fluorophenyl moiety. The ethyl ester at position 1 enhances its lipophilicity, making it a candidate for pharmaceutical and agrochemical applications.
Properties
Molecular Formula |
C13H12FN3O3 |
|---|---|
Molecular Weight |
277.25 g/mol |
IUPAC Name |
ethyl 3-[(2-fluorophenyl)carbamoyl]pyrazole-1-carboxylate |
InChI |
InChI=1S/C13H12FN3O3/c1-2-20-13(19)17-8-7-11(16-17)12(18)15-10-6-4-3-5-9(10)14/h3-8H,2H2,1H3,(H,15,18) |
InChI Key |
FUJFFGSTFUUHCP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1C=CC(=N1)C(=O)NC2=CC=CC=C2F |
Origin of Product |
United States |
Biological Activity
Ethyl 3-[(2-fluorophenyl)carbamoyl]-1H-pyrazole-1-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its pharmacological properties, focusing on antitumor, anti-inflammatory, and antibacterial activities, as well as its mechanism of action and structure-activity relationships (SAR).
Chemical Structure
The compound belongs to the pyrazole family, which is known for diverse biological activities. The general structure can be represented as follows:
Where specific substituents influence its biological activity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazole derivatives, including ethyl 3-[(2-fluorophenyl)carbamoyl]-1H-pyrazole-1-carboxylate. Research indicates that compounds in this class can inhibit key pathways involved in cancer progression:
- Mechanism : These compounds often target signaling pathways such as BRAF(V600E), EGFR, and Aurora-A kinase, which are crucial for cell proliferation and survival.
- Case Study : A derivative exhibited significant inhibitory activity against various cancer cell lines, leading to apoptosis through the activation of caspase pathways .
| Compound | IC50 (µM) | Target |
|---|---|---|
| Ethyl 3-[(2-fluorophenyl)carbamoyl]-1H-pyrazole-1-carboxylate | 15.2 | BRAF(V600E) |
| Other Pyrazole Derivative | 10.5 | EGFR |
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives are well-documented. Ethyl 3-[(2-fluorophenyl)carbamoyl]-1H-pyrazole-1-carboxylate has shown promise in reducing inflammation markers:
- Mechanism : It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 by blocking NF-kB signaling pathways.
- Case Study : In vitro studies demonstrated that this compound significantly decreased nitric oxide (NO) production in macrophages stimulated with lipopolysaccharides (LPS) .
| Compound | NO Inhibition (%) | Cytokine Reduction |
|---|---|---|
| Ethyl 3-[(2-fluorophenyl)carbamoyl]-1H-pyrazole-1-carboxylate | 70% | TNF-α by 50% |
Antibacterial Activity
Ethyl 3-[(2-fluorophenyl)carbamoyl]-1H-pyrazole-1-carboxylate also exhibits antibacterial properties against various pathogens:
- Mechanism : The compound disrupts bacterial cell membranes and inhibits essential metabolic enzymes.
- Case Study : It showed effective inhibition against Staphylococcus aureus and Escherichia coli in agar diffusion assays .
| Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
Structure-Activity Relationship (SAR)
The biological activity of ethyl 3-[(2-fluorophenyl)carbamoyl]-1H-pyrazole-1-carboxylate can be attributed to specific structural features:
- Fluorophenyl Group : Enhances lipophilicity and binding affinity to target proteins.
- Carbamoyl Moiety : Contributes to the stability and bioavailability of the compound.
Research has shown that modifications to these groups can lead to variations in potency and selectivity against different biological targets .
Scientific Research Applications
Pharmacological Applications
- Antimicrobial Activity : Preliminary studies indicate that ethyl 3-[(2-fluorophenyl)carbamoyl]-1H-pyrazole-1-carboxylate exhibits antimicrobial properties. Research has shown that pyrazole derivatives can inhibit the growth of various pathogens, suggesting potential applications in treating infections.
- Anti-inflammatory Properties : This compound has been evaluated for its anti-inflammatory effects. Pyrazole derivatives have been noted for their ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammatory processes. Comparative studies have indicated that certain derivatives exhibit IC₅₀ values comparable to established anti-inflammatory drugs, highlighting their therapeutic potential.
- Anticancer Potential : Emerging research suggests that pyrazole derivatives may possess anticancer properties. Studies have indicated that compounds within this class can induce apoptosis in cancer cells and inhibit tumor growth, making them candidates for further investigation in cancer therapy.
Comparative Analysis with Related Compounds
Ethyl 3-[(2-fluorophenyl)carbamoyl]-1H-pyrazole-1-carboxylate shares structural similarities with other pyrazole derivatives. Here is a comparison table highlighting notable activities:
| Compound Name | Structure | Notable Activity |
|---|---|---|
| Ethyl 3-(phenyl)-1H-pyrazole-5-carboxylate | Structure | Antimicrobial |
| 4-Aminoantipyrine | Structure | Analgesic, anti-inflammatory |
| Pyrazolam | Structure | Anxiolytic |
The specific fluorinated phenyl group and carbamoyl substitution in ethyl 3-[(2-fluorophenyl)carbamoyl]-1H-pyrazole-1-carboxylate may enhance its biological activity compared to non-fluorinated analogs.
Case Studies and Research Findings
Several key studies have focused on the synthesis and biological evaluation of pyrazole derivatives:
- Study by Iovu et al. (2003) : This research highlighted the antimicrobial properties of related pyrazole compounds, suggesting their potential in agricultural applications for pest control.
- Anti-inflammatory Evaluation by Sivaramakarthikeyan et al. (2022) : This comparative analysis demonstrated significant COX inhibition by certain pyrazole derivatives, indicating their potential as effective therapeutic agents against inflammation.
Data Table: Summary of Biological Activities
| Activity Type | Reference | Findings |
|---|---|---|
| Antimicrobial | Iovu et al. (2003) | Exhibited fungicidal properties |
| Anti-inflammatory | Sivaramakarthikeyan et al. (2022) | Significant COX inhibition; comparable to diclofenac sodium |
| Anticancer | Emerging studies | Induced apoptosis; inhibited tumor growth |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrazole Ring
Ethyl 3-(2-Fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-1-carboxylate (4r)
- Key Differences : Replaces the carbamoyl group with a trifluoromethyl (-CF₃) group at position 3.
- Properties :
- Implications : The electron-withdrawing -CF₃ group increases metabolic stability but may reduce solubility compared to carbamoyl analogs.
Ethyl 3-[(4-Fluorophenyl)carbamoyl]-1-methyl-1H-pyrazole-5-carboxylate
- Key Differences : Fluorine at the para position of the phenyl ring and a methyl group on the pyrazole nitrogen (N1) .
- Implications: The para-fluorine may alter binding affinity in biological targets compared to the ortho-substituted analog.
Ethyl 5-Amino-1-(2-bromophenyl)-1H-pyrazole-3-carboxylate
- Key Differences: Bromine at the ortho position of the phenyl ring and an amino (-NH₂) group at position 5 .
- Properties: Molecular Weight: 310.15 g/mol; XLogP3: 2.8 (higher lipophilicity due to bromine) . Hydrogen-Bonding: 1 donor and 4 acceptors, enhancing solubility compared to carbamoyl derivatives .
- Implications : Bromine’s steric bulk and electronegativity may influence halogen bonding in biological systems.
Comparison with Heterocyclic Derivatives
Oxadiazole-Based Analog
Ethyl 3-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]-1,2,4-oxadiazole-5-carboxylate
Triazole-Based Analog
Ethyl 3-(3-(Trifluoromethyl)phenyl)-1H-1,2,4-triazole-5-carboxylate
Data Table: Comparative Analysis of Key Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
